4-Aminobutanal

Descripción general

Descripción

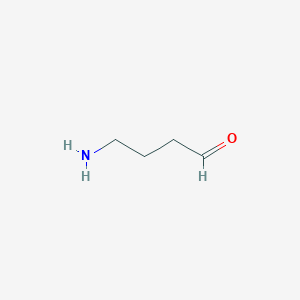

El 4-Aminobutanal es un omega-aminoaldehído que es butanal en el que uno de los hidrógenos del grupo metilo terminal ha sido reemplazado por un grupo amino . Es un compuesto versátil con aplicaciones significativas en diversos campos, incluyendo química, biología y medicina.

Mecanismo De Acción

El mecanismo de acción del 4-Aminobutanal involucra su interacción con diversos objetivos moleculares y vías. En sistemas biológicos, se convierte en ácido 4-aminobutanoico, que luego puede participar en la síntesis de poliaminas y otras biomoléculas importantes . El grupo aldehído del compuesto le permite formar bases de Schiff con aminas, facilitando diversas reacciones bioquímicas .

Compuestos Similares:

3-Aminopropanal: Similar al this compound pero con una cadena de carbono más corta.

Ácido 4-Aminobutanoico: La forma oxidada del this compound.

4-Aminobutanol: La forma reducida del this compound.

Unicidad: El this compound es único debido a su capacidad de participar en una amplia gama de reacciones químicas, lo que lo convierte en un intermediario valioso en la síntesis orgánica. Su papel en los sistemas biológicos como precursor de poliaminas también destaca su importancia en las vías metabólicas .

Análisis Bioquímico

Biochemical Properties

4-Aminobutanal interacts with several enzymes, proteins, and other biomolecules. It is a product of the oxidation of putrescine, a process catalyzed by copper-containing amine oxidases (CuAO) and FAD-dependent polyamine oxidases (PAO) . The product of this reaction is this compound, which then undergoes cyclization to form pyrroline .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of growth, development, and stress response in plants .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to γ-aminobutyric acid (GABA) by the action of pyrroline dehydrogenase (PYRR-DH) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that low-temperature-induced protein hydrolysis is responsible for the enhanced availability of amino acids during early storage, stimulating this compound levels .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that polyamines, from which this compound is derived, play crucial roles in animal growth and development .

Metabolic Pathways

This compound is involved in the metabolic pathways of polyamines. It is produced from the oxidation of putrescine, and then converted into GABA . This process involves several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that GABA, which is derived from this compound, is synthesized in the cytosol .

Subcellular Localization

It is suggested that a protein with similar biochemical function, ALDH10A8, is translocated from the cytosol to the plastid, perhaps in response to stress-induced post-translational modification .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El 4-Aminobutanal puede sintetizarse a través de varios métodos. Un enfoque común involucra la reducción del 4-nitrobutanal utilizando gas hidrógeno en presencia de un catalizador de paladio. Otro método incluye la oxidación del 4-aminobutanol utilizando agentes oxidantes suaves .

Métodos de Producción Industrial: En entornos industriales, el this compound a menudo se produce a través de la hidrogenación catalítica del 4-nitrobutanal. Este proceso involucra el uso de un catalizador de paladio bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 4-Aminobutanal experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Sustitución: El grupo amino en this compound puede participar en reacciones de sustitución nucleofílica, formando diversos derivados.

Principales Productos Formados:

Oxidación: Ácido 4-aminobutanoico

Reducción: 4-Aminobutanol

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 4-Aminobutanal tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

3-Aminopropanal: Similar to 4-Aminobutanal but with a shorter carbon chain.

4-Aminobutanoic Acid: The oxidized form of this compound.

4-Aminobutanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its role in biological systems as a precursor to polyamines also highlights its importance in metabolic pathways .

Actividad Biológica

4-Aminobutanal, also known as 4-aminobutyraldehyde or γ-aminobutyraldehyde, is a biologically significant compound that plays a crucial role in various metabolic pathways across different organisms. It is primarily recognized for its involvement in the synthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in mammals and a signaling molecule in plants. This article explores the biological activity of this compound, highlighting its enzymatic interactions, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C₄H₉NO

- IUPAC Name : this compound

- Molecular Weight : 87.12 g/mol

- CAS Number : 4390-05-0

- Structure :

Metabolic Role

This compound is produced as an intermediate in the metabolism of polyamines, particularly putrescine. It serves as a substrate for NAD+-dependent aminoaldehyde dehydrogenases (AMADH), which catalyze its conversion into GABA. This reaction is significant for maintaining GABA levels in the brain and influencing various physiological processes such as mood regulation and muscle tone.

Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Product |

|---|---|---|

| ALDH10A8 | GABA | |

| ALDH10A9 | GABA |

These reactions indicate the critical role of this compound in GABA biosynthesis, which is essential for neurotransmission and has implications in neurodegenerative diseases.

Neurotransmission and Neurological Disorders

The conversion of this compound to GABA suggests its potential involvement in neurological functions. Studies have shown that alterations in GABA levels are linked to various disorders, including anxiety, depression, and epilepsy. The modulation of GABAergic activity through compounds that influence this compound levels could offer therapeutic avenues for treating these conditions.

Plant Physiology

In plants, this compound is involved in stress responses, particularly under saline conditions. Research indicates that loss-of-function mutants of aldehyde dehydrogenase genes responsible for converting this compound to GABA exhibit increased sensitivity to salinity stress. This highlights the compound's role as a signaling molecule that helps plants adapt to environmental stressors .

Case Studies

- Neuroprotective Effects : A study demonstrated that enhancing GABA synthesis via increased levels of this compound resulted in neuroprotective effects against oxidative stress in neuronal cell cultures. This suggests potential applications in neuroprotection strategies for diseases like Alzheimer's .

- Stress Tolerance in Plants : In Arabidopsis thaliana, the overexpression of genes encoding enzymes that metabolize this compound led to improved growth under salt stress conditions. This finding emphasizes the importance of this compound in plant resilience mechanisms .

Propiedades

IUPAC Name |

4-aminobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQLQEYLEYWJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863389 | |

| Record name | 4-Aminobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4390-05-0 | |

| Record name | 4-Aminobutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.